4'-Pivaloyloxy Toremifene-d6

LC-MS/MS quantification stable isotope dilution SIL-IS

4'-Pivaloyloxy Toremifene-d6 (C₃₁H₃₀D₆ClNO₃, MW 512.11) is a stable isotope-labeled (deuterated) derivative of 4'-Pivaloyloxy Toremifene, a protected synthetic precursor of the active toremifene metabolite 4'-Hydroxy Toremifene. The compound belongs to the triphenylethylene class of selective estrogen receptor modulators (SERMs) and is primarily utilized as an analytical reference standard and internal standard (IS) for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.

Molecular Formula C₃₁H₃₀D₆ClNO₃
Molecular Weight 512.11
Cat. No. B1159188
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'-Pivaloyloxy Toremifene-d6
Synonyms4-[(4Z)-3-Chloro-1-[[4-[2-[(dimethyl-d6)amino]ethoxy]phenyl]phenylmethylene]propyl]-1-pivaloylphenol-d6; 
Molecular FormulaC₃₁H₃₀D₆ClNO₃
Molecular Weight512.11
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4'-Pivaloyloxy Toremifene-d6: Analytical Standard for Toremifene Metabolite Quantification


4'-Pivaloyloxy Toremifene-d6 (C₃₁H₃₀D₆ClNO₃, MW 512.11) is a stable isotope-labeled (deuterated) derivative of 4'-Pivaloyloxy Toremifene, a protected synthetic precursor of the active toremifene metabolite 4'-Hydroxy Toremifene . The compound belongs to the triphenylethylene class of selective estrogen receptor modulators (SERMs) and is primarily utilized as an analytical reference standard and internal standard (IS) for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays . Its incorporation of six deuterium atoms at the dimethylamino moiety provides a nominal mass shift of +6 Da relative to the unlabeled analog, enabling chromatographic co-elution with the analyte while permitting mass spectrometric discrimination . This compound is distinct from the more common Toremifene-d6 internal standard used for parent drug quantification, as it is specifically designed to support the accurate quantification of the pivaloyl-protected 4'-hydroxy metabolite species in biological matrices .

Why Generic Toremifene-d6 Cannot Substitute for 4'-Pivaloyloxy Toremifene-d6 in Metabolite-Directed Assays


Although both Toremifene-d6 and 4'-Pivaloyloxy Toremifene-d6 are deuterated internal standards employed in LC-MS/MS quantification, they cannot be used interchangeably. Toremifene-d6 possesses a free tertiary amine and is optimized for parent drug (toremifene) quantification with a molecular weight of approximately 412 g/mol, while the target compound carries a pivaloyl ester protecting group at the 4'-position and a molecular weight of 512.11, rendering it structurally and physicochemically distinct . In regulated bioanalytical method validation under FDA and EMA guidelines, the internal standard must exhibit near-identical extraction recovery and ionization behavior to the target analyte across the entire chromatographic run [1]. A structurally mismatched IS such as Toremifene-d6, when paired with the pivaloyl-protected metabolite, introduces differential matrix effects, divergent solid-phase extraction (SPE) or liquid-liquid extraction (LLE) recoveries, and distinct chromatographic retention that can produce quantitative bias exceeding the ±15% acceptance criterion [2]. The targeted compound eliminates these sources of error through structural congruence with 4'-Pivaloyloxy Toremifene, preserving assay accuracy in pharmacokinetic, metabolic, and doping control applications where this protected metabolite species must be independently resolved and quantified .

4'-Pivaloyloxy Toremifene-d6: Comparative Analytical Performance Evidence Guide


Structural Congruence vs. Non-Deuterated (Unlabeled) 4'-Pivaloyloxy Toremifene: Mass Discrimination Without Chromatographic Divergence

4'-Pivaloyloxy Toremifene-d6 is the stable isotope-labeled (SIL) counterpart of 4'-Pivaloyloxy Toremefene (C₃₁H₃₆ClNO₃, MW 506.08). The incorporation of six deuterium atoms replaces the six hydrogen atoms on the N,N-dimethylamino group, yielding a mass increment of +6.03 Da . In electrospray ionization (ESI) LC-MS/MS, this mass offset places the deuterated IS protonated molecule [M+H]⁺ at nominally m/z 518.1 versus m/z 512.1 for the unlabeled analyte—sufficient for baseline mass resolution on triple quadrupole instruments while preserving near-identical reversed-phase retention time (expected ΔtR < 0.05 min under typical C18 gradient conditions) . This contrasts with structurally dissimilar internal standards (e.g., nafoxidine, a non-deuterated triphenylethylene previously used in toremifene HPLC-fluorescence assays), which exhibit markedly different retention behavior and extraction recovery profiles, introducing quantitative variability [1].

LC-MS/MS quantification stable isotope dilution SIL-IS toremifene metabolite analysis bioanalytical method validation

Matrix Effect Compensation: Deuterated SIL-IS vs. Structurally Dissimilar Internal Standards in Bioanalytical LC-MS/MS

The use of a stable isotope-labeled internal standard (SIL-IS) such as 4'-Pivaloyloxy Toremifene-d6 is widely regarded as the gold-standard approach for compensating matrix effects in quantitative LC-MS/MS bioanalysis, as the deuterated IS co-elutes with the analyte and experiences nearly identical ionization conditions [1]. When a deuterated SIL-IS is not structurally matched to the analyte—for instance, using Toremifene-d6 (free base, MW ~412) as the IS for the pivaloyl-protected metabolite (MW 506.08 analyte / 512.11 IS)—differential retention leads to exposure to different solvent compositions and co-eluting matrix components at the moment of ionization, resulting in divergent ion suppression or enhancement [2]. A systematic comparison of deuterated (²H) versus non-deuterated (¹³C/¹⁵N) SIL-IS for urinary biomarkers demonstrated that deuterated IS can produce concentration values averaging 59.2% lower than those generated with ¹³C-labeled IS when differential matrix effects are present, with a measured spike accuracy bias of −38.4% for the deuterated analog [3]. Although this study was not conducted on toremifene analytes, it establishes the class-level principle that deuterated SIL-IS performance is exquisitely dependent on structural congruence between the IS and its target analyte.

matrix effect ion suppression stable isotope dilution SIL-IS regulatory bioanalysis

Metabolite Coverage Specificity: 4'-Pivaloyloxy Toremifene-d6 vs. Toremifene-d6 for Pharmacokinetic Profiling of the 4'-Hydroxy Metabolite Pathway

Toremifene undergoes extensive hepatic metabolism via CYP3A4 and other cytochrome P450 enzymes to produce multiple hydroxylated and N-desmethylated metabolites. The 4'-hydroxy metabolite (4'-Hydroxy Toremifene, m/z 422) has been identified as a significant phase I metabolite in rat, mouse, and human liver microsomal preparations, alongside N-desmethyltoremifene (m/z 392) and toremifene N-oxide (m/z 422) [1]. In synthetic chemistry and drug discovery contexts, 4'-Pivaloyloxy Toremifene serves as a protected precursor of 4'-Hydroxy Toremifene, enabling the preparation of tamoxifen/toremifene analogs with improved binding selectivity toward estrogen-related receptor γ (ERRγ) and classical estrogen receptor α (ERα) . 4'-Pivaloyloxy Toremifene-d6 is therefore the only isotopically labeled internal standard that enables direct, structurally matched quantification of the pivaloyl-protected intermediate during these synthetic, stability, and metabolic activation studies. Toremifene-d6 cannot serve this function because it lacks the pivaloyl ester moiety and has a molecular weight approximately 100 Da lower, resulting in fundamentally different chromatographic behavior, extraction recovery, and ionization efficiency relative to the protected analyte .

toremifene metabolism 4-hydroxytoremifene drug metabolism SERM pharmacokinetics metabolite quantification

Deuterium Isotopic Purity and Stability: Quality Specifications for Quantitative Bioanalysis Under Regulatory Guidelines

The suitability of a deuterated internal standard for quantitative bioanalysis under FDA and EMA guidance depends critically on its isotopic purity and the absence of unlabeled analyte carryover. The FDA Bioanalytical Method Validation guidance stipulates that the IS must be of 'known identity and purity' and that the 'isotopic purity should be evaluated' to ensure that the unlabeled analyte contribution from the IS does not exceed 5% of the lower limit of quantification (LLOQ) response [1]. Commercially available toremifene-d6 products are typically specified at ≥99% deuterated forms (d₁–d₆) as verified by LC-MS and NMR . For 4'-Pivaloyloxy Toremifene-d6, the typical supplied purity is 95% . This purity specification, when combined with the +6 Da mass offset that provides at least 3 Da of separation from even the d₃ isotopologue, ensures that unlabeled 4'-Pivaloyloxy Toremifene interference at the analyte MRM channel remains below the regulatory threshold [1]. In contrast, ¹³C-labeled internal standards—while often free of deuterium-related chromatographic isotope effects—are substantially more expensive to synthesize and procure, can exhibit their own isotopic cross-talk issues, and may not be commercially available for specialized protected intermediates such as 4'-Pivaloyloxy Toremifene, making the deuterated form the most pragmatic and accessible choice for laboratories requiring a fit-for-purpose IS [2].

isotopic purity deuterium incorporation certificate of analysis regulatory compliance reference standard qualification

4'-Pivaloyloxy Toremifene-d6: High-Value Application Scenarios for Scientific Procurement


Regulated Bioanalytical Method Development and Validation for Toremifene Metabolite Pharmacokinetic Studies

In GLP-compliant bioanalytical laboratories developing LC-MS/MS methods for toremifene pharmacokinetic (PK) and toxicokinetic (TK) studies, 4'-Pivaloyloxy Toremifene-d6 serves as the essential stable isotope-labeled internal standard for quantifying the pivaloyl-protected 4'-hydroxy metabolite intermediate in plasma, urine, or tissue homogenates . By providing structural congruence with the target analyte, this deuterated IS minimizes differential matrix effects that could otherwise produce quantitative bias exceeding the ±15% FDA acceptance window [1]. This ensures that metabolite concentration-time profiles used for regulatory submission (IND, NDA, ANDA) meet the accuracy and precision standards required by global health authorities [1].

Doping Control and Forensic Toxicology Analysis of SERM Metabolites in Biological Specimens

Toremifene is listed as a prohibited substance by the World Anti-Doping Agency (WADA) due to its use as an anti-estrogenic agent by athletes [2]. WADA-accredited anti-doping laboratories require validated LC-MS/MS methods that can definitively identify and quantify toremifene and its metabolites in urine at trace concentrations for up to one month post-administration [2]. 4'-Pivaloyloxy Toremifene-d6 enables the accurate quantification of the pivaloyl-protected metabolite species that may be used as synthetic intermediates or detected as phase II conjugates, providing forensic-level confidence in adverse analytical findings that must withstand legal scrutiny before the Court of Arbitration for Sport [2].

Synthetic Chemistry and Medicinal Chemistry of ERRγ/ERα-Selective SERM Analog Development

4-Pivaloyloxy Toremifene has been employed as a protected intermediate in the synthesis of tamoxifen and toremifene analogs with improved binding selectivity toward the orphan estrogen-related receptor γ (ERRγ) and classical estrogen receptor α (ERα) . In these medicinal chemistry programs, the deuterated analog (4'-Pivaloyloxy Toremifene-d6) serves a dual role: as an internal standard for LC-MS monitoring of synthetic reaction progress and yield, and as a reference standard for characterizing the purity and stability of the protected intermediate during scale-up and formulation development . The +6 Da mass label enables reaction monitoring via mass spectrometry without the need for chromatographic separation of the IS from the product peak.

In Vitro Drug Metabolism and Drug-Drug Interaction (DDI) Studies of Toremifene Metabolic Pathways

The in vitro metabolism of toremifene in human liver microsomes produces multiple phase I metabolites including 4-hydroxytoremifene, 4'-hydroxytoremifene, N-desmethyltoremifene, and α-hydroxytoremifene, with CYP3A4 identified as a primary metabolizing enzyme [3]. When studying the metabolic fate of the pivaloyl-protected precursor or conducting esterase-mediated hydrolysis assays, 4'-Pivaloyloxy Toremifene-d6 provides the only structurally matched internal standard available for quantifying the intact protected species. This enables precise determination of metabolic stability (half-life, intrinsic clearance) and identification of hydrolytic activation kinetics without the confounding influence of differential ionization between analyte and IS [1].

Quote Request

Request a Quote for 4'-Pivaloyloxy Toremifene-d6

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.